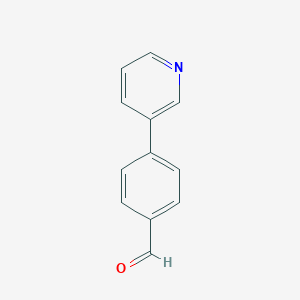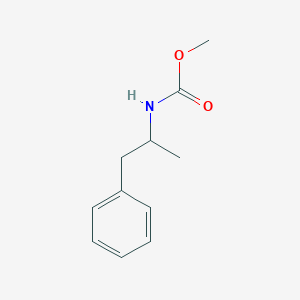
4,4-Dicarboxy-5-pyridoxylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dicarboxy-5-pyridoxylproline (DCPP) is a pyridoxal-5'-phosphate (PLP) derivative that has been widely used in scientific research. It is a powerful tool for studying the mechanism of action of enzymes that use PLP as a cofactor. DCPP has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Mechanism of Action
4,4-Dicarboxy-5-pyridoxylproline acts as a PLP analog and can bind to PLP-dependent enzymes in a similar way to PLP. The binding of 4,4-Dicarboxy-5-pyridoxylproline to enzymes can result in the formation of a Schiff base intermediate, which can undergo various reactions, such as decarboxylation, transamination, and racemization. The reaction mechanism of 4,4-Dicarboxy-5-pyridoxylproline-dependent enzymes is similar to that of PLP-dependent enzymes.
Biochemical and Physiological Effects
4,4-Dicarboxy-5-pyridoxylproline has been shown to have various biochemical and physiological effects. It can inhibit the activity of PLP-dependent enzymes by binding to the active site of the enzyme. 4,4-Dicarboxy-5-pyridoxylproline can also affect the conformation of enzymes, resulting in changes in enzyme activity. 4,4-Dicarboxy-5-pyridoxylproline has been shown to have an inhibitory effect on the growth of cancer cells, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
4,4-Dicarboxy-5-pyridoxylproline has several advantages for lab experiments. It is a stable PLP analog that can be easily synthesized and purified. 4,4-Dicarboxy-5-pyridoxylproline can be used to study the mechanism of action of PLP-dependent enzymes without the need for radioactive isotopes. However, 4,4-Dicarboxy-5-pyridoxylproline has some limitations, such as its inability to mimic the binding of PLP to enzymes completely. 4,4-Dicarboxy-5-pyridoxylproline can also inhibit the activity of non-PLP-dependent enzymes, leading to nonspecific effects.
Future Directions
There are several future directions for the use of 4,4-Dicarboxy-5-pyridoxylproline in scientific research. One direction is the development of 4,4-Dicarboxy-5-pyridoxylproline-based inhibitors for PLP-dependent enzymes. 4,4-Dicarboxy-5-pyridoxylproline can also be used to study the effect of mutations on enzyme activity and the binding of PLP to enzymes. The development of 4,4-Dicarboxy-5-pyridoxylproline-based sensors for PLP-dependent enzymes is another potential direction. 4,4-Dicarboxy-5-pyridoxylproline can also be used in combination with other PLP analogs to study the reaction mechanism of PLP-dependent enzymes.
Synthesis Methods
4,4-Dicarboxy-5-pyridoxylproline can be synthesized using various methods, including the reaction of L-proline with pyridoxal-5'-phosphate and the reaction of L-proline with pyridoxal followed by oxidation. The latter method is more commonly used due to its simplicity and high yield. The reaction involves the oxidation of pyridoxal to pyridoxal-5'-phosphate using H2O2, followed by the reaction of the resulting pyridoxal-5'-phosphate with L-proline in the presence of EDCI and DMAP. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4,4-Dicarboxy-5-pyridoxylproline has been extensively used in scientific research as a PLP analog. It is a powerful tool for studying the mechanism of action of enzymes that use PLP as a cofactor. 4,4-Dicarboxy-5-pyridoxylproline can be used to investigate the reaction mechanism of PLP-dependent enzymes, such as aminotransferases, decarboxylases, and racemases. 4,4-Dicarboxy-5-pyridoxylproline can also be used to study the binding of PLP to enzymes and the effect of mutations on enzyme activity.
properties
CAS RN |
126706-35-2 |
|---|---|
Product Name |
4,4-Dicarboxy-5-pyridoxylproline |
Molecular Formula |
C14H16N2O8 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
5-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
BZXXHPRNZPEDLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
synonyms |
4,4-dicarboxy-5-pyridoxylproline DCPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



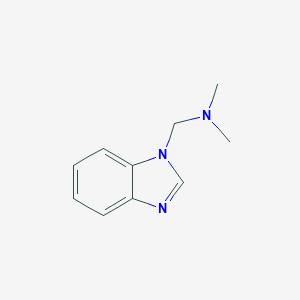
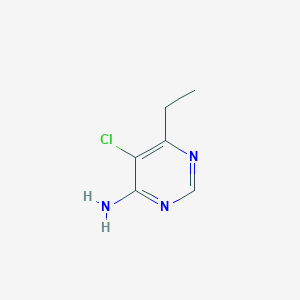

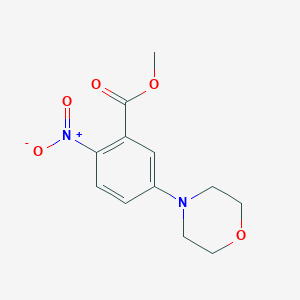


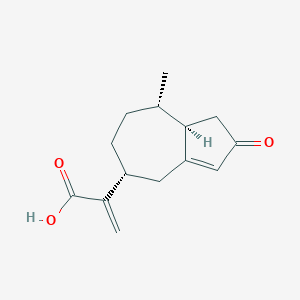


![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
